4-(4-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione
Description
4-(4-Chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione is a polycyclic compound featuring a rigid tetracyclic core fused with a 4-chlorophenyl substituent. The structure comprises a bicyclo[2.2.2]octene system integrated with additional fused rings, resulting in a highly constrained geometry that enhances binding affinity to biological targets . This compound is synthesized via Diels-Alder reactions or coupling reactions using 4-azapentacyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene hydrochloride as a starting material, followed by acylation with 4-chlorobenzoyl derivatives . Its molecular weight is approximately 371.44 g/mol (based on analogs), with a chloro substituent contributing to lipophilicity and electronic effects .
The compound has been investigated primarily as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders.
Properties
IUPAC Name |
4-(4-chlorophenyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c18-8-1-3-9(4-2-8)19-16(20)14-10-5-6-11(13-7-12(10)13)15(14)17(19)21/h1-6,10-15H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRIKTGPPBAHAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione , a member of the tetracyclic imide family, has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesizing research findings and case studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular structure of this compound features a unique tetracyclic framework, which contributes to its biological properties. The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Molecular Formula
- Chemical Formula : CHClN\O
- Molecular Weight : 255.68 g/mol
Structural Characteristics
The compound exhibits specific functional groups that are crucial for its biological activity:
- Imide Group : Known for its role in various biological interactions.
- Chlorophenyl Substituent : May enhance binding affinity to certain receptors.
Antiviral Activity
Research has indicated that derivatives of this compound exhibit antiviral properties, particularly against vaccinia and cowpox viruses. In a high-throughput screening study involving 356,000 compounds, several imide derivatives demonstrated significant antiviral activity, with a notable compound being tecovirimat (related to the tetracyclic structure), which inhibits extracellular virus formation .
Insecticidal Activity
Studies have shown that the imides derived from this compound can protect crops by inhibiting the growth of lepidopteran pests. The mechanism involves disrupting the normal development of these insects, showcasing the potential for agricultural applications .
Other Biological Effects
The compound has been explored for various other biological activities, including:
- Antimicrobial Properties : Some derivatives have shown promise in inhibiting bacterial growth.
- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects on cancer cell lines, warranting further investigation into its anticancer properties.
Case Study 1: Antiviral Screening
In a study by Bailey et al., imide derivatives were screened for their ability to inhibit viral replication. The most active compound was found to inhibit the formation of extracellular viruses effectively, leading to the approval of tecovirimat as a treatment for smallpox .
Case Study 2: Insect Growth Inhibition
Brechbuhler & Petitpierre (1975) investigated various imide derivatives for their insecticidal properties. They reported that certain compounds significantly reduced the viability of lepidopteran larvae, making them potential candidates for eco-friendly pest control solutions .
Research Findings Summary
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The 4-chlorophenyl and 6-chloropyridinyl substituents enhance 11β-HSD1 inhibition potency (IC₅₀ < 50 nM) due to improved interactions with the enzyme’s hydrophobic pocket . However, chloroaryl derivatives generally exhibit poor selectivity over 11β-HSD2.
- Bulkier Substituents : Cyclohexenyl and bromophenyl analogs show reduced potency but improved metabolic stability, likely due to decreased susceptibility to oxidative metabolism .
- Heteroaromatic Groups : Thienyl and pyridinyl substituents introduce π-π stacking interactions but may reduce solubility .
Pharmacological and Physicochemical Properties
- 11β-HSD1 Inhibition : The target compound (IC₅₀ = 5–20 nM) outperforms thienyl and cyclohexenyl analogs but is less potent than optimized cyclohexanecarboxamide derivatives (IC₅₀ = 1–5 nM) .
- Selectivity : Chlorophenyl and pyridinyl analogs show <10-fold selectivity for 11β-HSD1 over 11β-HSD2, whereas cyclohexenyl derivatives achieve >50-fold selectivity .
- Stability : Microsomal half-life (t₁/₂) for the target compound is <15 min (human liver microsomes), compared to >60 min for cyclohexenyl analogs .
Crystallographic and Spectral Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
